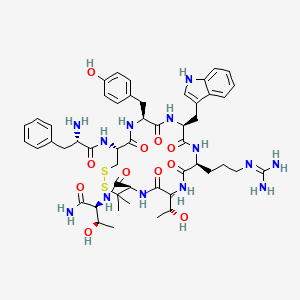
Ctap
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cetyltrimethylammonium permanganate, commonly referred to as Ctap, is a cationic surfactant and oxidizing agent. It is widely used in various chemical processes due to its unique properties. This compound is known for its ability to facilitate the separation of polysaccharides during purification and is often used in the extraction of high-quality genomic DNA from plant tissues .
准备方法
Synthetic Routes and Reaction Conditions
Ctap is synthesized by reacting cetyltrimethylammonium bromide with potassium permanganate. The reaction typically occurs in an aqueous medium, where cetyltrimethylammonium bromide is dissolved in water, and potassium permanganate is added gradually. The reaction is exothermic and requires careful control of temperature and pH to ensure the formation of this compound without decomposition of the permanganate ion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in controlled environments. The process includes the use of high-purity reagents and precise control of reaction parameters to achieve consistent product quality. The final product is often purified through crystallization or filtration to remove any impurities .
化学反应分析
Types of Reactions
Ctap undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its strong oxidizing properties, which make it effective in the oxidation of organic compounds .
Common Reagents and Conditions
Oxidation Reactions: this compound is used to oxidize benzylamines to aldimines. The reaction is first-order with respect to both the amine and this compound.
Reduction Reactions: this compound can be reduced by various reducing agents, including sodium borohydride and hydrazine.
Substitution Reactions: this compound can participate in substitution reactions where the permanganate ion is replaced by other anions or functional groups.
Major Products Formed
Reduction: Reduction of this compound typically results in the formation of manganese dioxide and cetyltrimethylammonium bromide.
科学研究应用
Ctap has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry: this compound is used as an oxidizing agent in various organic synthesis reactions.
Biology: In molecular biology, this compound is used for the extraction of high-quality genomic DNA from plant tissues.
Medicine: this compound has been studied for its potential use in cancer treatment due to its ability to modulate tumor angiogenesis.
Industry: In industrial applications, this compound is used in the production of various chemicals and pharmaceuticals.
作用机制
Ctap exerts its effects primarily through its strong oxidizing properties. It acts as an electron acceptor, facilitating the transfer of electrons from other molecules. This property allows this compound to oxidize various organic compounds, leading to the formation of new products. In biological systems, this compound can modulate tumor angiogenesis by interacting with specific molecular targets and pathways involved in the regulation of blood vessel formation .
相似化合物的比较
Ctap is unique in its combination of surfactant and oxidizing properties. Similar compounds include:
Cetyltrimethylammonium bromide: A cationic surfactant used in DNA extraction but lacks the strong oxidizing properties of this compound.
Potassium permanganate: A strong oxidizing agent but does not possess surfactant properties.
Sodium dodecyl sulfate: A surfactant used in DNA extraction but does not have oxidizing properties.
This compound’s uniqueness lies in its ability to combine the properties of both a surfactant and an oxidizing agent, making it highly versatile in various applications .
属性
分子式 |
C51H69N13O11S2 |
|---|---|
分子量 |
1104.3 g/mol |
IUPAC 名称 |
(4R,7S,10S,13S,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C51H69N13O11S2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56)/t26-,27-,33+,35+,36+,37+,38+,39+,40+,41-/m1/s1 |
InChI 键 |
OFMQLVRLOGHAJI-RWMSPKCPSA-N |
手性 SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O |
规范 SMILES |
CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



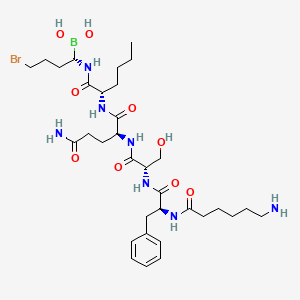
![Methyl 9-(4-chloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B10773577.png)
![N-(3-chlorophenyl)-4-methyl-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide](/img/structure/B10773582.png)
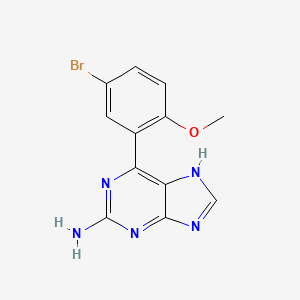
![(7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B10773591.png)
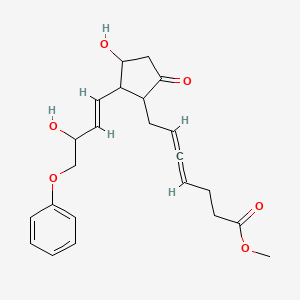
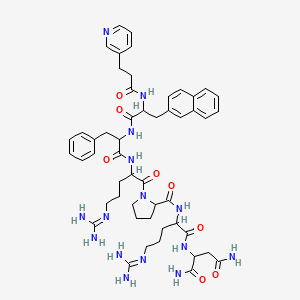
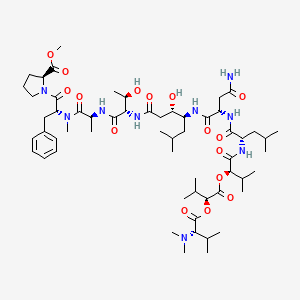
![(2R)-N-[4-(benzoyl)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B10773631.png)
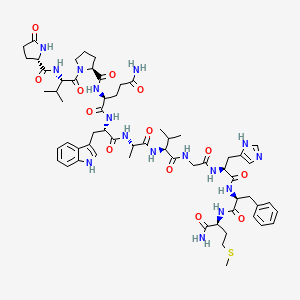
![2-[(E)-({3-[(4-benzoylphenyl)methoxy]phenyl}methylidene)amino]guanidine](/img/structure/B10773642.png)
![[(2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773654.png)
![2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}acetamide](/img/structure/B10773661.png)
